molecular formula C23H23FN4O4 B2997804 Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251567-95-9

Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2997804
CAS No.: 1251567-95-9
M. Wt: 438.459
InChI Key: KWLWYROQIDIGBY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a structurally complex small molecule featuring a 1,2,4-oxadiazole heterocycle substituted with a 4-fluorophenyl group, a piperidine ring, an acetamido linker, and a methyl benzoate ester. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . This compound’s design suggests applications in drug discovery, particularly for targets requiring heterocyclic scaffolds (e.g., kinase inhibitors or antimicrobial agents).

Properties

IUPAC Name

methyl 4-[[2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-23(30)17-4-8-19(9-5-17)25-20(29)14-28-12-10-16(11-13-28)22-26-21(27-32-22)15-2-6-18(24)7-3-15/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLWYROQIDIGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with a benzoate ester, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the oxadiazole ring could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and oxadiazole ring are key to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate can be contextualized against related compounds (Table 1). Key comparison points include heterocyclic core variations, substituent effects, and molecular properties.

Table 1. Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
Target Compound C24H25FN4O5 (estimated) 468.48 (estimated) 4-Fluorophenyl-1,2,4-oxadiazole, piperidine, acetamido, methyl benzoate Combines oxadiazole stability with a polar benzoate ester; potential for dual hydrogen bonding via acetamido group.
Ethyl 1-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine-4-carboxylate (L498-0448) C23H22FN3O4 423.44 4-Fluorophenyl-1,2,4-oxadiazole, benzoyl, ethyl carboxylate Higher lipophilicity due to benzoyl vs. acetamido; reduced solubility compared to target compound.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives Varies Varies 1,2,4-Oxadiazole, benzoxazine, acetate ester Benzoxazine core introduces fused oxygen-nitrogen heterocycle; may enhance CNS penetration.
5(6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one C24H27FN4O2 446.50 Benzisoxazole, pyrimidinone, piperidine Benzisoxazole offers different electronic properties vs. oxadiazole; pyrimidinone may enhance kinase inhibition.
Astemizole C28H30FN5O 471.57 Benzimidazole, 4-fluorophenyl, piperidine Demonstrates fluorophenyl-piperidine motif in a clinical antihistamine; highlights scaffold versatility.

Key Findings:

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core (vs. benzisoxazole in or benzoxazine in ) confers distinct electronic and metabolic stability profiles. Benzoxazine derivatives () exhibit fused heterocyclic systems, which may enhance binding to targets requiring planar aromatic interactions (e.g., serotonin receptors).

Substituent Effects: The methyl benzoate ester in the target compound increases polarity compared to L498-0448’s ethyl carboxylate, suggesting better aqueous solubility .

Molecular Weight and Druglikeness :

  • The target compound’s estimated molecular weight (468.48 g/mol) exceeds Lipinski’s rule of five threshold, which may limit oral bioavailability. However, this is mitigated by its ester group, which could act as a prodrug moiety .
  • Astemizole () demonstrates that fluorophenyl-piperidine motifs are viable in FDA-approved drugs, supporting the target compound’s scaffold for further optimization.

Synthetic Considerations :

  • highlights established methods for synthesizing oxadiazole-containing compounds, suggesting feasible scalability for the target compound .

Biological Activity

Methyl 4-(2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H23FN4O3\text{C}_{20}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{3}

Key Features:

  • Contains a piperidine moiety, which is often associated with various pharmacological activities.
  • The 1,2,4-oxadiazole ring is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurological disorders .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HCT 116 (colon cancer), suggesting potential use in chemotherapeutics .
  • Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to combat various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Biological Activity Data

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibition leading to increased neurotransmitter levels
CytotoxicityIC50 values in the low micromolar range against MCF-7 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related oxadiazole compounds on MCF-7 cells. The results indicated that certain modifications to the oxadiazole ring significantly enhanced anticancer activity, with some compounds showing IC50 values less than 10 µM .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective potential of piperidine derivatives. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative diseases .

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